N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine
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Overview
Description
N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a difluoromethoxyphenyl group and a triazolylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl precursor. This is followed by the formation of the triazolylamine intermediate. The final step involves the condensation of these intermediates under specific reaction conditions, such as the use of a suitable solvent and catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-{(E)-1-[4-(METHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE
- **N-{(E)-1-[4-(CHLOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE
Uniqueness
The presence of the difluoromethoxy group in N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.
This comprehensive overview highlights the significance and versatility of N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]AMINE in various scientific domains
Properties
Molecular Formula |
C13H14F2N4OS |
---|---|
Molecular Weight |
312.34 g/mol |
IUPAC Name |
(E)-1-[4-(difluoromethoxy)phenyl]-N-(3-ethylsulfanyl-5-methyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C13H14F2N4OS/c1-3-21-13-18-17-9(2)19(13)16-8-10-4-6-11(7-5-10)20-12(14)15/h4-8,12H,3H2,1-2H3/b16-8+ |
InChI Key |
LZWJYMBFBOBWQA-LZYBPNLTSA-N |
Isomeric SMILES |
CCSC1=NN=C(N1/N=C/C2=CC=C(C=C2)OC(F)F)C |
Canonical SMILES |
CCSC1=NN=C(N1N=CC2=CC=C(C=C2)OC(F)F)C |
Origin of Product |
United States |
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